N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(8-7-15-5-2-1-3-6-15)17-10-13-21-14-12-19-11-4-9-18-19/h1-6,9,11H,7-8,10,12-14H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWMQIIHPQJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Ethoxyethyl Linker: The pyrazole ring is then reacted with ethylene oxide or ethylene glycol derivatives to introduce the ethoxyethyl linker.
Formation of the Phenylpropanamide Moiety: The final step involves the reaction of the ethoxyethyl-pyrazole intermediate with 3-phenylpropanoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazole derivatives, including N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide, exhibit significant antitumor properties. A study conducted by Liu et al. demonstrated that certain pyrazole amide derivatives showed promising activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide in vitro, which is critical for developing treatments for inflammatory diseases .
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Research highlights that certain pyrazole compounds demonstrate activity against a range of bacterial strains, indicating their potential use in treating infections .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. The general synthetic route includes:
- Formation of the pyrazole core.
- Alkylation with ethylene glycol derivatives.
- Amide formation with phenylpropanamide.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
In Vitro Studies
A notable study investigated the in vitro effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR) Analysis
Another research effort focused on understanding the structure-activity relationship of pyrazole derivatives. By modifying various substituents on the pyrazole ring and evaluating their biological activity, researchers identified key structural features that enhance antitumor activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxyethyl linker and phenylpropanamide moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanamide Derivatives
Key Observations:
Heterocycle Impact : Pyrazole (target compound) vs. triazole () or indole ():
- Pyrazoles exhibit moderate hydrogen-bonding capacity and metabolic stability due to their smaller size and lower polarity compared to triazoles .
- Triazoles (as in and ) may enhance binding affinity in enzymatic pockets via additional nitrogen interactions but could increase metabolic liability .
- Indole-containing analogs () prioritize hydrophobic/π-π stacking interactions, often seen in serotonin receptor ligands .
Substituent Effects :
- Fluorinated aryl groups (e.g., ’s 2-fluoro-biphenyl, ’s 2,4-difluorophenyl) enhance lipophilicity and membrane permeability but may reduce aqueous solubility .
- The phenyl group at C3 (target compound) balances hydrophobicity without introducing steric hindrance, unlike bulkier substituents in and .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogues
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazole ring, an ethoxy group, and a phenylpropanamide moiety, which contribute to its biological properties.
Antitumor Activity
Pyrazole derivatives have shown significant antitumor activity. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines. A study indicated that certain pyrazole derivatives exhibit potent inhibition against BRAF(V600E), a common mutation in melanoma, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
This compound has been reported to possess anti-inflammatory effects. Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies using carrageenan-induced edema models have demonstrated that these compounds can reduce inflammation significantly, comparable to standard anti-inflammatory drugs like ibuprofen .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored. Studies show that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis. For example, one derivative demonstrated significant antibacterial activity by causing cytosolic leakage in bacterial cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole ring | Enhances antitumor activity |
| Variation in the ethoxy chain | Modulates anti-inflammatory effects |
| Changes in the phenyl group | Affects antibacterial potency |
Case Studies
Several case studies have highlighted the biological significance of pyrazole derivatives:
- Antitumor Activity : A study evaluated a series of pyrazole carboxamide derivatives against melanoma cells, showing that specific substitutions increased potency against BRAF(V600E) .
- Anti-inflammatory Effects : In a model of acute inflammation, compounds similar to this compound reduced edema significantly at concentrations lower than traditional NSAIDs .
- Antibacterial Mechanism : Research demonstrated that certain pyrazole derivatives could compromise bacterial membrane integrity, leading to effective bactericidal action .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide, and how are yields optimized?
- Methodology : A typical approach involves coupling a pyrazole derivative (e.g., 3-(2-pyridyl)pyrazole) with acrylamide via nucleophilic substitution under basic conditions (e.g., NaOH in DMF at 373 K). Post-reaction purification includes vacuum distillation and recrystallization (ethanol is common). Yield optimization focuses on stoichiometric ratios, temperature control, and solvent selection .
- Data Example : In analogous syntheses, yields of ~65% are achieved with stoichiometric acrylamide addition over 10 minutes and 7-hour reaction times .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : X-ray crystallography is pivotal for confirming bond lengths and angles (e.g., C–H = 0.93–0.97 Å, N–H = 0.86 Å). Complementary techniques include elemental analysis (C/H/N percentages), NMR (for proton environments), and IR spectroscopy (amide/pyrazole functional groups) .
- Data Contradiction Note : Minor discrepancies between calculated and observed elemental analysis (e.g., C: 61.10% vs. 60.03%) may arise from incomplete purification or solvent residues .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation and ensure proper ventilation. Consult safety data sheets (SDS) for analogous compounds (e.g., 2-hydroxy-N-(2-hydroxyethyl)propanamide) for spill management and first-aid measures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of derivatives with enhanced bioactivity?
- Methodology : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. ICReDD’s approach combines computational reaction path searches with experimental validation to optimize substituents (e.g., phenyl or pyridyl groups) for target interactions .
- Case Study : Reaction path searches reduced development time for similar pyrazole derivatives by 30–50% through predictive modeling of intermediates .
Q. What experimental design strategies minimize variability in pharmacological assays for this compound?
- Methodology : Use factorial design (e.g., Taguchi methods) to test variables like solvent polarity, temperature, and catalyst load. Statistical analysis (ANOVA) identifies dominant factors affecting assay reproducibility .
- Example : For pyrazole-based analogs, a 2^3 factorial design revealed solvent choice (DMF vs. ethanol) as the most significant variable in reaction efficiency .
Q. How are data contradictions resolved between spectroscopic results and crystallographic data?
- Methodology : Cross-validate NMR/IR findings with crystallographic refinement parameters (e.g., Uiso values for hydrogen atoms). For example, geometric positioning of H atoms in X-ray structures (riding model) can clarify discrepancies in proton environments observed via NMR .
- Case Study : In 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, crystallographic refinement resolved ambiguities in amine proton assignments initially conflicting with NMR data .
Q. What reactor design considerations improve scalability for this compound’s synthesis?
- Methodology : Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency at scale. Continuous-flow reactors with real-time process control (e.g., pH monitoring) mitigate side reactions during acrylamide coupling .
- Data Insight : Pilot-scale studies for pyrazole derivatives achieved 80% purity post-nanofiltration, reducing downstream processing steps .
Data-Driven Challenges
Q. How do steric and electronic effects of the pyrazole-ethoxy side chain influence the compound’s reactivity?
- Methodology : Substituent effects are quantified via Hammett constants (σ) and Taft steric parameters (Es). For example, electron-withdrawing pyrazole groups increase amide electrophilicity, accelerating nucleophilic attacks in derivatization reactions .
- Example : Pyrazole’s σ = +0.60 correlates with a 15% increase in acylation rates compared to unsubstituted analogs .
Q. What strategies address low solubility in aqueous media during in vitro testing?
- Methodology : Co-solvent systems (e.g., DMSO/PBS) or PEGylation of the ethoxy chain improve solubility. Solubility parameters (Hansen values) guide solvent selection to match the compound’s polarity .
- Data Note : For similar propanamides, 10% DMSO increased aqueous solubility from <1 mg/mL to 25 mg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
